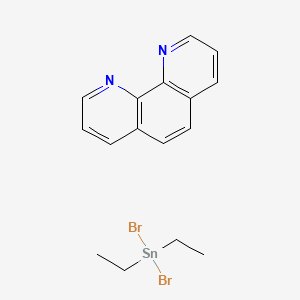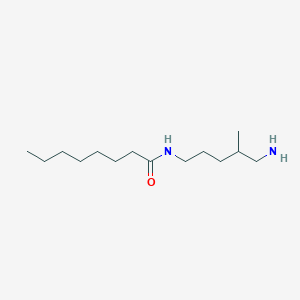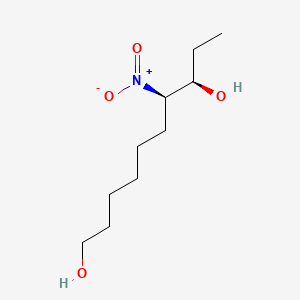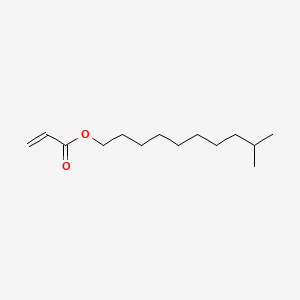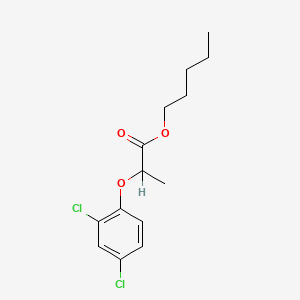
Pentyl 2-(2,4-dichlorophenoxy)propionate
Übersicht
Beschreibung
Pentyl 2-(2,4-dichlorophenoxy)propionate is an organic compound with the molecular formula C14H18Cl2O3. It is a derivative of 2,4-dichlorophenoxypropionic acid, where the carboxyl group is esterified with pentanol. This compound is known for its applications in various fields, including agriculture and environmental science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 2-(2,4-dichlorophenoxy)propionate typically involves the esterification of 2,4-dichlorophenoxypropionic acid with pentanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation equipment.
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl 2-(2,4-dichlorophenoxy)propionate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2,4-dichlorophenoxypropionic acid and pentanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Substitution: The chlorine atoms in the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxypropionic acid and pentanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentyl 2-(2,4-dichlorophenoxy)propionate has several scientific research applications:
Agriculture: It is used as a herbicide to control broadleaf weeds in crops.
Environmental Science: The compound is studied for its degradation pathways and environmental impact.
Biochemistry: Research on its interaction with enzymes and microbial degradation.
Industrial Chemistry: Used in the synthesis of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of pentyl 2-(2,4-dichlorophenoxy)propionate involves its interaction with specific enzymes and molecular targets. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventually plant death. The compound is absorbed by the plant and transported to the site of action, where it disrupts normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Methyl 2-(2,4-dichlorophenoxy)propionate
- Isooctyl 2-(2,4-dichlorophenoxy)propionate
Comparison
Pentyl 2-(2,4-dichlorophenoxy)propionate is unique due to its specific ester group, which affects its solubility, volatility, and overall effectiveness as a herbicide. Compared to 2,4-dichlorophenoxyacetic acid, it has a longer carbon chain, making it more lipophilic and potentially more effective in certain applications. The ester group also influences its degradation pathways and environmental persistence.
Eigenschaften
IUPAC Name |
pentyl 2-(2,4-dichlorophenoxy)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2O3/c1-3-4-5-8-18-14(17)10(2)19-13-7-6-11(15)9-12(13)16/h6-7,9-10H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIRDPYCRAUOCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101004426 | |
| Record name | Pentyl 2-(2,4-dichlorophenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84162-60-7 | |
| Record name | Pentyl 2-(2,4-dichlorophenoxy)propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84162-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentyl 2-(2,4-dichlorophenoxy)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084162607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentyl 2-(2,4-dichlorophenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentyl 2-(2,4-dichlorophenoxy)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12643444.png)
![(5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine](/img/structure/B12643447.png)
![Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)-](/img/structure/B12643455.png)
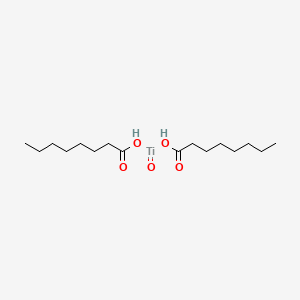


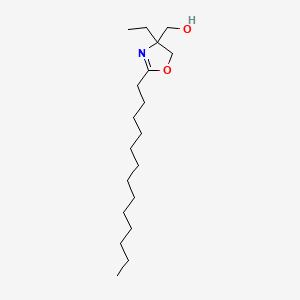
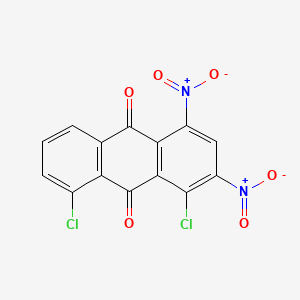
![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
